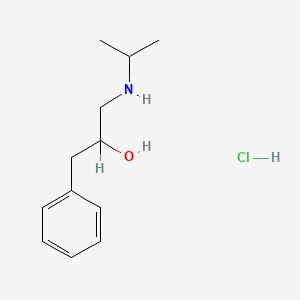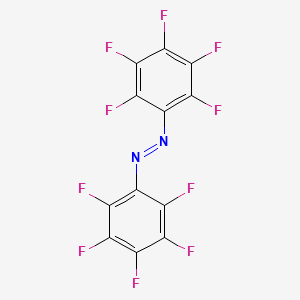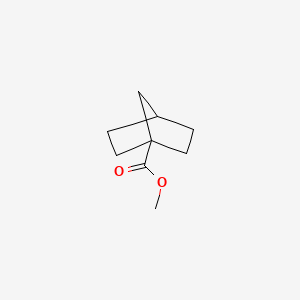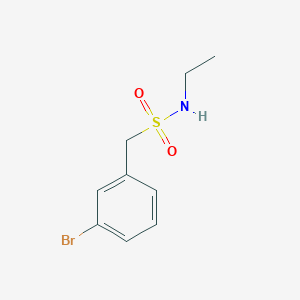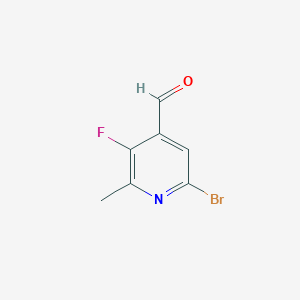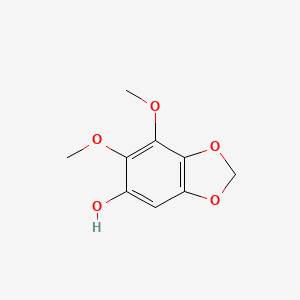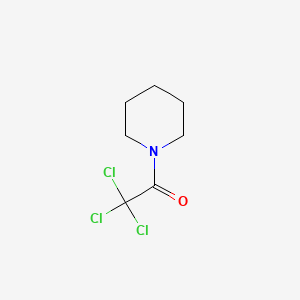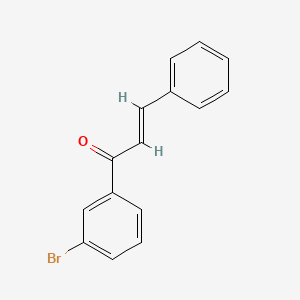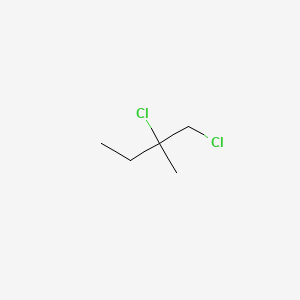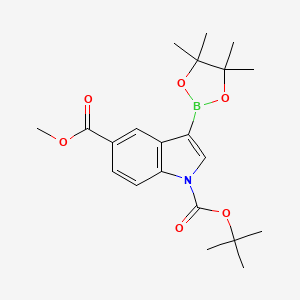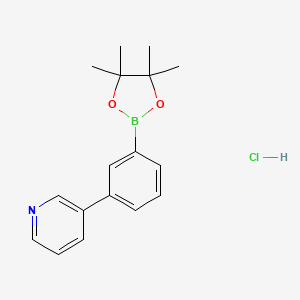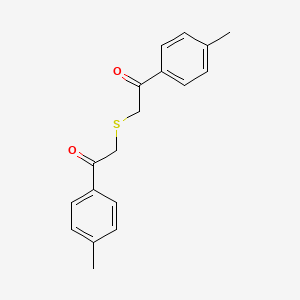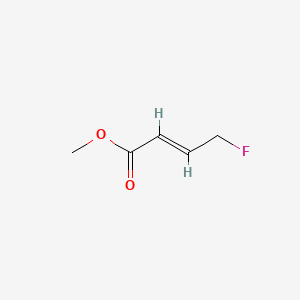
Methyl gamma-fluorocrotonate
Vue d'ensemble
Description
Methyl gamma-fluorocrotonate is a fluorinated derivative of crotonic acid with the molecular formula C5H7FO2. This compound is characterized by the presence of a fluorine atom on the gamma carbon of the crotonic acid structure, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Hydrofluorination of Crotonic Acid: One common synthetic route involves the hydrofluorination of crotonic acid. This process typically requires the use of hydrogen fluoride (HF) under controlled conditions to introduce the fluorine atom at the gamma position.
Halogen Exchange Reactions: Another method involves halogen exchange reactions where a suitable halogenated precursor is treated with a fluorinating agent to replace the halogen with fluorine.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrofluorination reactors where crotonic acid is continuously fed with hydrogen fluoride gas under high pressure and temperature. The reaction is carefully monitored to ensure the selective introduction of fluorine.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution Reactions: Substitution reactions involving nucleophiles can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are typically employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form methyl gamma-fluorocrotonic acid.
Reduction: Reduction can yield methyl gamma-fluorocrotonaldehyde or methyl gamma-fluorocrotonol.
Substitution: Substitution reactions can produce various fluorinated esters and amides.
Applications De Recherche Scientifique
Methyl gamma-fluorocrotonate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: this compound is employed in the production of specialty chemicals and materials, including fluoropolymers and agrochemicals.
Mécanisme D'action
The mechanism by which methyl gamma-fluorocrotonate exerts its effects depends on the specific application. In drug design, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target by forming strong hydrogen bonds. The compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Methyl gamma-fluorocrotonate is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:
Methyl crotonate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl alpha-fluorocrotonate: Fluorine atom at the alpha position, leading to variations in chemical behavior.
Methyl beta-fluorocrotonate: Fluorine atom at the beta position, affecting the compound's properties and applications.
Propriétés
IUPAC Name |
methyl (E)-4-fluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNTGHLANVRSX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-25-1 | |
| Record name | Crotonic acid, 4-fluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


